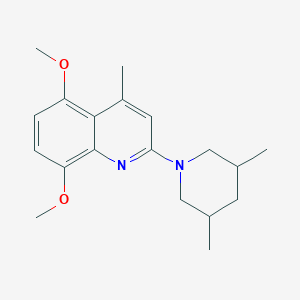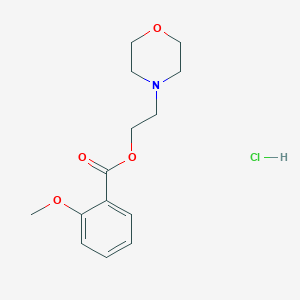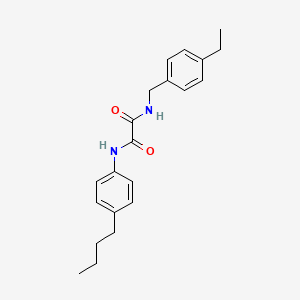
2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline, also known as DMQX, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. DMQX belongs to the class of quinoline derivatives and is a potent antagonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor.
科学的研究の応用
2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been studied extensively in the field of neuroscience due to its ability to selectively block the NMDA receptor. The NMDA receptor is involved in many physiological processes, including learning and memory, synaptic plasticity, and neuronal development. 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been used in various research studies to investigate the role of the NMDA receptor in these processes.
作用機序
2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline acts as a non-competitive antagonist of the NMDA receptor, meaning that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding prevents the ion channel of the receptor from opening, thereby blocking the influx of calcium ions into the cell. This mechanism of action is similar to that of other NMDA receptor antagonists, such as ketamine and phencyclidine (PCP).
Biochemical and Physiological Effects
The blockade of the NMDA receptor by 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been shown to have various biochemical and physiological effects. For example, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been shown to impair learning and memory in animal models, indicating the importance of the NMDA receptor in these processes. Additionally, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been shown to have neuroprotective effects in certain models of neurological damage, such as ischemia and traumatic brain injury.
実験室実験の利点と制限
One advantage of using 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically investigate the role of this receptor in various physiological processes. However, one limitation of using 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline is its potency, which can make it difficult to control the concentration of the compound in experiments.
将来の方向性
There are many potential future directions for research on 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline and its applications. One area of interest is the development of 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline analogs with improved pharmacological properties, such as increased potency or selectivity. Additionally, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline could be used as a tool to investigate the role of the NMDA receptor in various disease states, such as Alzheimer's disease or schizophrenia. Finally, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline could be investigated as a potential therapeutic agent for neurological disorders, such as traumatic brain injury or stroke.
Conclusion
In conclusion, 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline is a synthetic compound that has been extensively studied due to its potential therapeutic applications. 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline acts as a non-competitive antagonist of the NMDA receptor, selectively blocking the influx of calcium ions into the cell. 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline has been used in various research studies to investigate the role of the NMDA receptor in physiological processes, and has shown potential as a therapeutic agent for neurological disorders. Future research on 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline and its analogs could lead to the development of new treatments for these disorders.
合成法
2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline is synthesized through a multi-step process, starting with the reaction of 4-methylquinoline with sodium methoxide to form the corresponding 4-methylquinoline methoxide. This intermediate is then reacted with 3,5-dimethylpiperidine in the presence of a palladium catalyst to form the desired 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline compound. The final product is purified through column chromatography to obtain a pure form of 2-(3,5-dimethyl-1-piperidinyl)-5,8-dimethoxy-4-methylquinoline.
特性
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12-8-13(2)11-21(10-12)17-9-14(3)18-15(22-4)6-7-16(23-5)19(18)20-17/h6-7,9,12-13H,8,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMAGEZQKGZFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(C=CC(=C3C(=C2)C)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylpiperidin-1-yl)-5,8-dimethoxy-4-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4959839.png)
![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)
![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)
![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)

![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)

![methyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4959886.png)
![N-(2,3-dimethylphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4959889.png)
![N-(4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4959898.png)

![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4959914.png)
![3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4959925.png)